1-(4-Nitrobenzyl)azetidin-3-ol
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Overview
Description
1-(4-Nitrobenzyl)azetidin-3-ol is a chemical compound with the molecular formula C10H12N2O3 and a molecular weight of 208.21 g/mol . It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity to these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Nitrobenzyl)azetidin-3-ol typically involves the reaction of azetidin-3-ol with 4-nitrobenzyl bromide under basic conditions. The reaction is carried out in a suitable solvent such as acetonitrile or dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(4-Nitrobenzyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
Reduction: The azetidine ring can be opened under acidic or basic conditions, leading to the formation of linear amines.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) in the presence of a base.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Acidic or basic conditions.
Substitution: Tosyl chloride (TsCl) with a base.
Major Products Formed
Oxidation: 1-(4-Aminobenzyl)azetidin-3-ol.
Reduction: Linear amines.
Substitution: Tosylated derivatives.
Scientific Research Applications
1-(4-Nitrobenzyl)azetidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(4-Nitrobenzyl)azetidin-3-ol is not well-documented. its reactivity is primarily driven by the ring strain of the azetidine ring, which makes it susceptible to ring-opening reactions. The nitro group can also participate in redox reactions, contributing to the compound’s overall reactivity .
Comparison with Similar Compounds
Similar Compounds
Azetidine: The parent compound of the azetidine family, known for its high ring strain and reactivity.
1-Benzylazetidin-3-ol: Similar structure but lacks the nitro group, resulting in different reactivity and applications.
1-(4-Methoxybenzyl)azetidin-3-ol: Contains a methoxy group instead of a nitro group, leading to variations in chemical behavior.
Uniqueness
1-(4-Nitrobenzyl)azetidin-3-ol is unique due to the presence of the nitro group, which imparts distinct redox properties and reactivity compared to other azetidine derivatives. This makes it a valuable compound for specific applications in synthetic chemistry and drug discovery .
Properties
IUPAC Name |
1-[(4-nitrophenyl)methyl]azetidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c13-10-6-11(7-10)5-8-1-3-9(4-2-8)12(14)15/h1-4,10,13H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEJTDCCIWWPBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=C(C=C2)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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